Higher Lipophilicity Than 4-Fluoro and 4-Chloro Analogs
The consensus LogP (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions from SwissADME) for 3-(4-bromophenyl)pyrrolidine hydrochloride is 2.48 . In contrast, the 4-fluoro analog (free base, CAS 144620-11-1) has an XLogP3 of 1.8 [1], and the 4-chloro analog (CAS 120418-62-4) has a reported LogP range of 2.32–2.75 [2]. The bromine substituent thus confers a log unit advantage of approximately 0.7 over the fluoro analog, a difference of sufficient magnitude to influence both membrane partitioning and CNS penetration predictions.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus LogP = 2.48; XLOGP3 = 3.17; WLOGP = 2.95 |
| Comparator Or Baseline | 3-(4-Fluorophenyl)pyrrolidine: XLogP3-AA = 1.8; 3-(4-Chlorophenyl)pyrrolidine: LogP = 2.32–2.75 |
| Quantified Difference | Δ consensus LogP ≈ 0.7 log units vs. 4-fluoro analog; Δ XLOGP3 ≈ +0.42 vs. 4-chloro analog |
| Conditions | Computed physicochemical properties (SwissADME, PubChem XLogP3-AA); free base forms used for comparison across databases |
Why This Matters
Higher LogP correlates with enhanced passive membrane permeability and predicted BBB penetration, making the bromo analog the preferred choice for CNS-targeted library synthesis among the common halogenated 3-phenylpyrrolidine congeners.
- [1] PubChem. 3-(4-Fluorophenyl)pyrrolidine: XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/2778487 View Source
- [2] ChemBase. 3-(4-Chlorophenyl)pyrrolidine: LogP = 2.3157406. https://www.chembase.cn/mol-306782.html View Source
